molecular formula C11H11NO B1312581 (2-Methylquinolin-4-yl)methanol CAS No. 4939-28-0

(2-Methylquinolin-4-yl)methanol

Cat. No. B1312581
Key on ui cas rn: 4939-28-0
M. Wt: 173.21 g/mol
InChI Key: MNDWQNXETQDJMZ-UHFFFAOYSA-N
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Patent
US08637497B2

Procedure details

To a mixture of 2-methylquinoline (43.0 g, 0.3 mol), iron (5.04 g, 0.09 mol), FeSO4.7; H2O (25.0 g, 0.09 mol) in methanol(400 mL) and water (200 mL) was added sulfuric acid (conc., 16.0 mL, 0.3 mol) at 0° C., and then H2O2 (160 mL) was slowly added at 0° C. The mixture was then warmed to room temperature and stirred overnight. The solution was diluted with water, basified with ammonium hydroxide, and extracted with ethyl acetate. The combined extract was washed with brine, dried and concentrated. Recrysatllization from ethyl ether/hexane to give (2-Methylquinolin-4-yl)methanol (12.0 g). ESI (M+H)+ 173.9.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
25 g
Type
solvent
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two
[Compound]
Name
FeSO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5.04 g
Type
catalyst
Reaction Step Two
Name
Quantity
160 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.S(=O)(=O)(O)O.OO.[OH-:19].[NH4+].[CH3:21]O>O.[Fe]>[CH3:1][C:2]1[CH:11]=[C:10]([CH2:21][OH:19])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
16 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
400 mL
Type
reactant
Smiles
CO
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
25 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
43 g
Type
reactant
Smiles
CC1=NC2=CC=CC=C2C=C1
Name
FeSO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.04 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
160 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=NC2=CC=CC=C2C(=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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